A Comprehensive Technical Guide to 4-(Trimethylsilyl)benzoic Acid for Advanced Research Applications
A Comprehensive Technical Guide to 4-(Trimethylsilyl)benzoic Acid for Advanced Research Applications
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the core physical and chemical properties of 4-(Trimethylsilyl)benzoic acid. As a bifunctional molecule incorporating both a carboxylic acid and a stable trimethylsilyl (TMS) group, it is a valuable building block in organic synthesis, materials science, and medicinal chemistry. This guide moves beyond a simple data sheet to provide field-proven insights into its analytical characterization and safe handling, grounded in established scientific principles.
Core Physicochemical & Structural Characteristics
A foundational understanding of the physicochemical properties of 4-(Trimethylsilyl)benzoic acid is paramount for its effective use in experimental design, from reaction setup and solvent selection to purification and analysis.
Key Physical and Chemical Data
The fundamental properties of 4-(Trimethylsilyl)benzoic acid are summarized below. These data points are critical for predicting its behavior and interactions in various chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂Si | [1][2] |
| Molecular Weight | 194.30 g/mol | [1][2] |
| Appearance | White to off-white solid or crystalline powder | [2] |
| Melting Point | 116.5-117.5 °C | [2] |
| Boiling Point | 281.4 ± 23.0 °C (Predicted) | [2] |
| Solubility | Soluble in common organic solvents like methanol and ethanol; limited solubility in water. | [2][3] |
| pKa | 4.192 (at 25°C) | [2] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of 4-(Trimethylsilyl)benzoic acid. The expected spectral characteristics are detailed below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key signals include a prominent singlet at approximately 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. The aromatic protons appear in the downfield region, typically as two doublets between 7.5 and 8.1 ppm, characteristic of a 1,4-disubstituted benzene ring. The acidic proton of the carboxyl group presents as a broad singlet, often above 11 ppm, which will readily exchange with D₂O.
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¹³C NMR: The carbon spectrum will feature a sharp signal for the TMS methyl carbons near 0 ppm. The aromatic carbons will resonate in the 125-140 ppm range, with the ipso-carbons (attached to Si and COOH) showing distinct shifts. The carbonyl carbon of the carboxylic acid is typically observed in the range of 170-175 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, spanning from approximately 2500 to 3300 cm⁻¹.[4] A strong, sharp carbonyl (C=O) stretching vibration is a key diagnostic peak, appearing around 1680-1710 cm⁻¹.[5] The presence of the Si-C bond can also be identified by characteristic vibrations in the fingerprint region.
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Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 194. A characteristic and often prominent fragment ion is observed at m/z 179, corresponding to the loss of a methyl group ([M-15]⁺).[6] Another significant fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.
Analytical Protocols for Quality Assurance
Rigorous quality control is essential to ensure the reliability of experimental results. The following section details a robust analytical workflow for the purity assessment of 4-(Trimethylsilyl)benzoic acid.
Purity Determination via High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: A reversed-phase HPLC method is the gold standard for assessing the purity of aromatic carboxylic acids. The non-polar C18 stationary phase effectively retains the molecule via hydrophobic interactions with the benzene ring and the TMS group. The mobile phase is acidified with formic or phosphoric acid to suppress the ionization of the carboxylic acid moiety (pKa ≈ 4.19).[2] This ensures the analyte is in a single, neutral form, resulting in sharp, symmetrical peaks and reproducible retention times. UV detection is highly effective due to the strong chromophore of the benzene ring.
Step-by-Step HPLC Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-(Trimethylsilyl)benzoic acid reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Accurately weigh and dissolve the sample to be tested to the same concentration using the same diluent.
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-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Program: Start at 60% A / 40% B, linearly progress to 20% A / 80% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 238 nm.
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Injection Volume: 10 µL.
-
-
Data Analysis and System Suitability:
-
The system is deemed suitable if the reference standard injection shows a tailing factor of ≤ 1.5 and the relative standard deviation for six replicate injections is ≤ 2.0%.
-
Calculate purity by the area percent method: (Peak Area of Analyte / Total Peak Area) x 100.
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Validating Material Integrity: A QC Workflow
The following diagram outlines a self-validating workflow for qualifying a new batch of 4-(Trimethylsilyl)benzoic acid. This systematic approach ensures that the material's identity, purity, and quality are confirmed before its commitment to critical experiments.
Caption: A logical workflow for the quality control of 4-(Trimethylsilyl)benzoic acid.
Safe Handling and Storage Protocols
Trustworthiness through Safety: Adherence to proper safety protocols is non-negotiable for ensuring both the long-term stability of the chemical and the protection of laboratory personnel.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
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Engineering Controls: Handle the solid material in a well-ventilated area. If there is a risk of generating dust, use a chemical fume hood.[7]
-
Handling: Avoid breathing dust.[8] Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place.[10] Keep away from strong oxidizing agents. The recommended storage temperature is room temperature.[2]
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Hazard Identification: The compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[8]
References
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(trimethylsilyl)- (CAS 15290-29-6). Retrieved from [Link]
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Cheméo. (n.d.). Benzoic acid, 4-[(trimethylsilyl)oxy]-, methyl ester (CAS 27739-17-9). Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 4-methyl-2-trimethylsilyloxy-, trimethylsilyl ester. Retrieved from [Link]
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PubChem. (n.d.). Trimethylsilyl 4-{[(trimethylsilyl)oxy]methyl}benzoate. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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National Institute of Standards and Technology. (2015). SAFETY DATA SHEET. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoic acid 4-[(trimethylsilyl)oxy]-trimethylsilyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2,5-bis(trimethylsiloxy)-, trimethylsilyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). Retrieved from [Link]
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NIST. (n.d.). 4-Hydroxybenzoic acid, 2TMS derivative. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Trimethylsilyl(tms)-benzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
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